molecular formula C7H5ClO2 B147074 2-Chloro-4-hydroxybenzaldehyde CAS No. 56962-11-9

2-Chloro-4-hydroxybenzaldehyde

Cat. No. B147074
CAS RN: 56962-11-9
M. Wt: 156.56 g/mol
InChI Key: ZMOMCILMBYEGLD-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxybenzaldehyde is a chlorinated derivative of hydroxybenzaldehyde, which is a compound of interest due to its potential applications in various chemical syntheses and its physicochemical properties. The presence of chlorine and hydroxyl groups on the benzaldehyde ring structure can significantly influence its behavior in chemical reactions and its interaction with other substances.

Synthesis Analysis

The synthesis of chlorinated hydroxybenzaldehydes can be achieved through various methods. For instance, 4-hydroxybenzaldehyde can be synthesized with high selectivity from phenol and chloroform using β-cyclodextrin as a catalyst in an aqueous sodium hydroxide solution . Although this method is specific to 4-hydroxybenzaldehyde, similar catalytic or synthetic approaches could potentially be adapted for the synthesis of 2-chloro-4-hydroxybenzaldehyde.

Molecular Structure Analysis

The molecular structure of chlorinated hydroxybenzaldehydes can be complex, with the potential for multiple conformers and dimerization, particularly influenced by the position of the chlorine atom. For example, 2-chloro-3-hydroxybenzaldehyde can yield four distinct conformers due to the ortho position of the chlorine atom relative to the aldehyde group, which can lead to strong hydrogen bonding and dimerization . This suggests that 2-chloro-4-hydroxybenzaldehyde may also exhibit similar structural complexity.

Chemical Reactions Analysis

Chlorinated hydroxybenzaldehydes can participate in various chemical reactions. The presence of the aldehyde group allows for reactions such as aldol condensations, as seen in the formation of methylbenzaldehydes from ethanol . The chlorine atom can also influence the reactivity and selectivity of these compounds in chemical reactions. For example, the chloro group in 2-chloro-4-hydroxybenzaldehyde could potentially affect its reactivity in cascade reactions or in the formation of complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated hydroxybenzaldehydes are influenced by the substituents on the benzene ring. The retention behavior of these compounds in gas-liquid chromatography, for instance, is affected by the position and number of chlorine atoms, with the retention being maximal for the 2-chloro isomer . Additionally, the vibrational modes and the strength of hydrogen bonding can be studied through infrared absorption and Raman vibrational spectral features . These properties are crucial for understanding the behavior of 2-chloro-4-hydroxybenzaldehyde in various environments and applications.

Scientific Research Applications

Chromatographic Analysis

2-Chloro-4-hydroxybenzaldehyde has been studied in the context of gas-liquid chromatographic analyses. Research by Korhonen and Knuutinen (1984) demonstrated the separation of chlorinated 4-hydroxybenzaldehydes using a non-polar SE-30 capillary column under various conditions, highlighting the compound's utility in chromatography for understanding the retention behavior of chlorinated compounds (Korhonen & Knuutinen, 1984).

Solid Phase Organic Synthesis

In the field of organic synthesis, Swayze (1997) investigated the use of electron-rich benzaldehyde derivatives like 2-Chloro-4-hydroxybenzaldehyde as linkers for solid phase organic synthesis. This research points towards its potential application in the synthesis of complex organic compounds (Swayze, 1997).

Chemical Reactions and Catalysis

Research by Kokubo et al. (1999) explored the reactivity of 2-Hydroxybenzaldehydes with alkynes, alkenes, or allenes, which includes compounds like 2-Chloro-4-hydroxybenzaldehyde. Their findings on the cleavage of the aldehyde C-H bond using a rhodium catalyst system are significant for understanding the compound's behavior in organic reactions (Kokubo et al., 1999).

Thermodynamics and Solubility

The study of solubility and solution thermodynamics of 4-hydroxybenzaldehyde by Wang, Xu, & Xu (2017) provides insights into the solubility behavior of similar compounds, including 2-Chloro-4-hydroxybenzaldehyde, in various organic solvents. This information is crucial for its purification and processing in chemical industries (Wang, Xu, & Xu, 2017).

Synthesis of Hydrazone Compounds

Volmajer et al. (2005) investigated the Knoevenagel reaction involving 2-hydroxybenzaldehydes, which can be applied to understand the synthesis and reactivity of derivatives like 2-Chloro-4-hydroxybenzaldehyde. This research is important for the synthesis of iminocoumarins and related compounds (Volmajer et al., 2005).

Crystal Structure Analysis

The study by Xiao-ling Wang, You, & Wang (2011) on the crystal structures of hydrazone compounds derived from chlorinated 2-hydroxybenzaldehydes provides essential information on the molecular structure and bonding in derivatives of 2-Chloro-4-hydroxybenzaldehyde (Xiao-ling Wang, You, & Wang, 2011).

Safety And Hazards

2-Chloro-4-hydroxybenzaldehyde is classified as a combustible liquid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may damage fertility or the unborn child and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chloro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOMCILMBYEGLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10901216
Record name 2-Chloro-4-hydroxybenzaldehyde
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Molecular Weight

156.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-hydroxybenzaldehyde

CAS RN

56962-11-9, 94650-94-9
Record name 2-Chloro-4-hydroxybenzaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, chloro-4-hydroxy-
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Record name 2-Chloro-4-hydroxybenzaldehyde
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Record name 2-Chloro-4-hydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

After 2-chloro-4-hydroxy-benzonitrile (2 g, 0.013 mol) was dissolved in anhydrous THF (40 mL), DIBAL-H 1M hexane solution (21.7 mL, 0.032 mol) was added thereto at −78° C., and the mixture was stirred for 1 hour, and then stirred at room temperature for 2 hours. After the termination of the reaction, the reactant was added with 1M HCl at 0° C. and then extracted with EtOAc. The organic layer was separated, dried with MgSO4, and concentrated under reduced pressure to obtain the title compound, which was used in the next step without a separate purification process.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
21.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Diisobutylaluminium hydride (1M in hexane, 240 mL, 240 mmol) was added to a solution of 2-chloro-4-hydroxybenzonitrile (15 g, 97.7 mmol) in tetrahydrofuran (200 mL), cooled to −78° C., and the mixture was stirred at this temperature for 1 hour then at room temperature for 18 hours. The mixture was then cooled to 0° C. and 1M hydrochloric acid (80 mL) was added dropwise. The reaction mixture was diluted with water (200 mL) and filtered, washing through with ethyl acetate (×2). The layers of the filtrate were separated and the organic solution was dried over magnesium sulfate and concentrated in vacuo, Trituration of the residue with dichloromethane afforded the title compound as a solid in 84% yield, 12.92 g.
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
84%

Synthesis routes and methods III

Procedure details

3-Chlorophenol (CAS 108-43-0) (49.2 g, 0.380 mol), calcium hydroxide (122.0 g), and sodium carbonate (139.4 g) were suspended in water (872 mL). Chloroform (90.6 g, 0.760 mol) was added for 80 min, and the mixture was refluxed under vigorous stirring for 3 h. The reaction mixture was cooled on ice bath. Concentrated HCl (385 mL) and chloroform (300 mL) were added. The aqueous layer was discarded. The organic one was dried with anhydrous Na2SO4 (50 g) and evaporated in vacuo. The residue was purified by chromatography (silica gel 63-100 μm, 600 g, CCl4→CHCl3→CHCl3/EtOAc 93:7). Fractions containing the product were combined, evaporated, and coevaporated with dioxane to give the title compound (9.77 g, 0.062 mol, 16%) as a white powder. 1H NMR data (DMSO-d6): 11.06 (s, 1H, COH); 10.14 (s, 1H, OH); 7.75 (d, 1H, J=8.5 Hz, Ar—H); 6.92 (d, 1H, J=2 Hz, Ar—H); 6.85 (d.d., 1H, J1=8.5 Hz, J2=2 Hz, Ar—H).
Quantity
49.2 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step Two
Quantity
139.4 g
Type
reactant
Reaction Step Three
Name
Quantity
385 mL
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Four
Name
Quantity
872 mL
Type
solvent
Reaction Step Five
Quantity
90.6 g
Type
solvent
Reaction Step Six
Yield
16%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-hydroxybenzaldehyde
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Reactant of Route 5
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Reactant of Route 6
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